molecular formula C19H15NO6 B8210038 Acenocoumarol-d4

Acenocoumarol-d4

Cat. No.: B8210038
M. Wt: 357.3 g/mol
InChI Key: VABCILAOYCMVPS-YKVCKAMESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acenocoumarol-d4 involves the incorporation of deuterium atoms into the acenocoumarol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of 4-hydroxycoumarin with a deuterated nitrophenylacetyl chloride in the presence of a base, followed by reduction and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Acenocoumarol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives from reduction reactions and substituted coumarins from nucleophilic substitution .

Scientific Research Applications

Acenocoumarol-d4 has several scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of acenocoumarol.

    Biology: Studied for its effects on various biological pathways and its potential as a research tool in pharmacokinetics.

    Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.

    Industry: Utilized in the development and quality control of pharmaceutical products

Mechanism of Action

Acenocoumarol-d4 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is essential for the carboxylation of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition leads to a decrease in the synthesis of these clotting factors, thereby reducing blood coagulation . The molecular targets include the enzyme vitamin K epoxide reductase and the pathways involved in the vitamin K cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acenocoumarol-d4 is unique due to its deuterated form, which provides stability and precision in analytical applications. Its use as an internal standard in mass spectrometry sets it apart from other anticoagulants, making it a valuable tool in both research and industry .

Properties

IUPAC Name

4-hydroxy-3-[3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-YKVCKAMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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